1,1'-Sulfinylbis(1H-imidazole)
Overview
Description
1,1’-Sulfinylbis(1H-imidazole) is a heterocyclic compound with the molecular formula C₆H₆N₄OS It consists of two imidazole rings connected by a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfinylbis(1H-imidazole) typically involves the reaction of imidazole with sulfur-containing reagents. One common method is the oxidation of 1,1’-thiobis(1H-imidazole) using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of 1,1’-Sulfinylbis(1H-imidazole) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfinylbis(1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to thiol using reducing agents like lithium aluminum hydride.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: 1,1’-Sulfonylbis(1H-imidazole).
Reduction: 1,1’-Thiobis(1H-imidazole).
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1,1’-Sulfinylbis(1H-imidazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,1’-Sulfinylbis(1H-imidazole) involves its interaction with various molecular targets. The sulfinyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The imidazole rings can interact with metal ions and other electrophiles, making it a versatile ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Thiobis(1H-imidazole)
- 1,1’-Sulfonylbis(1H-imidazole)
- 1,1’-Seleninylbis(1H-imidazole)
Uniqueness
1,1’-Sulfinylbis(1H-imidazole) is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group provides a balance between the reactivity of the thiol and the stability of the sulfone, making it a valuable intermediate in various chemical transformations.
Properties
IUPAC Name |
1-imidazol-1-ylsulfinylimidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c11-12(9-3-1-7-5-9)10-4-2-8-6-10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJBTSUNQWPABV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)S(=O)N2C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305435 | |
Record name | 1,1′-Sulfinylbis[1H-imidazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3005-50-3 | |
Record name | 1,1′-Sulfinylbis[1H-imidazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3005-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-Sulfinylbis[1H-imidazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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